

Spectroscopic Profile of Methyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl Piperazine-2-carboxylate
Dihydrochloride**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Methyl Piperazine-2-carboxylate Dihydrochloride**. Due to the limited availability of published experimental spectra for this specific salt, this document presents a detailed analysis based on the known spectroscopic behavior of its constituent functional groups and related piperazine derivatives. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: methyl piperazine-2-carboxylate;dihydrochloride
- Molecular Formula: C₆H₁₄Cl₂N₂O₂
- Molecular Weight: 217.09 g/mol [\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **Methyl Piperazine-**

2-carboxylate Dihydrochloride. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Notes
~3.8	s	3H	-OCH ₃	Singlet for the methyl ester protons.
~4.5	t	1H	H-2	Triplet for the proton at the chiral center, coupled to the adjacent methylene protons.
~3.4 - 3.7	m	4H	H-3, H-5	Complex multiplet for the methylene protons adjacent to the nitrogen atoms.
~3.1 - 3.3	m	2H	H-6	Multiplet for the methylene protons adjacent to the secondary amine.
~9.0 - 11.0	br s	2H	-NH ₂ ⁺	Broad singlet for the protonated amine protons, exchangeable with D ₂ O.

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to a suitable internal standard (e.g., TMS at 0.00 ppm). The dihydrochloride form will cause significant downfield shifts of the piperazine ring protons compared to the free base due to the electron-withdrawing effect of the protonated nitrogens.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Notes
~170	C=O	Carbonyl carbon of the ester.
~55	-OCH ₃	Methyl carbon of the ester.
~58	C-2	Carbon at the chiral center.
~45-50	C-3, C-5, C-6	Piperazine ring carbons.

Solvent: D₂O or DMSO-d₆. The chemical shifts of the piperazine ring carbons are influenced by the protonation of the nitrogen atoms.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2800-3000	Strong, Broad	N-H stretching (from -NH ₂ ⁺ -)
2400-2800	Medium, Broad	N-H stretching (from -NH ₂ ⁺ -)
~1740	Strong	C=O stretching (ester)
~1600	Medium	N-H bending
1000-1300	Strong	C-O stretching (ester), C-N stretching

Sample preparation: KBr pellet or as a mull. The spectrum will be dominated by broad absorptions in the high-frequency region due to the ammonium hydrochloride salts.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Notes
145.1028	[M+H] ⁺	Predicted exact mass for the protonated free base ($C_6H_{13}N_2O_2^+$). In ESI-MS, the molecule is expected to be observed as the free base after loss of HCl.
113.0766	[M-OCH ₃] ⁺	Fragmentation peak corresponding to the loss of the methoxy group from the parent ion.
85.0657	[C ₄ H ₉ N ₂] ⁺	Characteristic fragment of the piperazine ring after loss of the carboxymethyl group.

Ionization Method: Electrospray Ionization (ESI). The observed mass spectrum will correspond to the free base, Methyl Piperazine-2-carboxylate, as the hydrochloride salts will dissociate in the ESI source.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Methyl Piperazine-2-carboxylate Dihydrochloride** in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
- Internal Standard: Add a small amount of an appropriate internal standard for referencing chemical shifts (e.g., DSS for D₂O or TMS for DMSO-d₆).

- Instrument Setup:
 - Place the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Optimize the magnetic field homogeneity (shimming).
- ^1H NMR Acquisition:
 - Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).
 - Utilize a standard 90° pulse sequence.
 - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected carbon signals (typically 0-200 ppm).
 - Employ a proton-decoupled pulse sequence to enhance signal sensitivity and simplify the spectrum.
 - Acquire a significantly larger number of scans compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:

- KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the infrared spectrum.
- Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

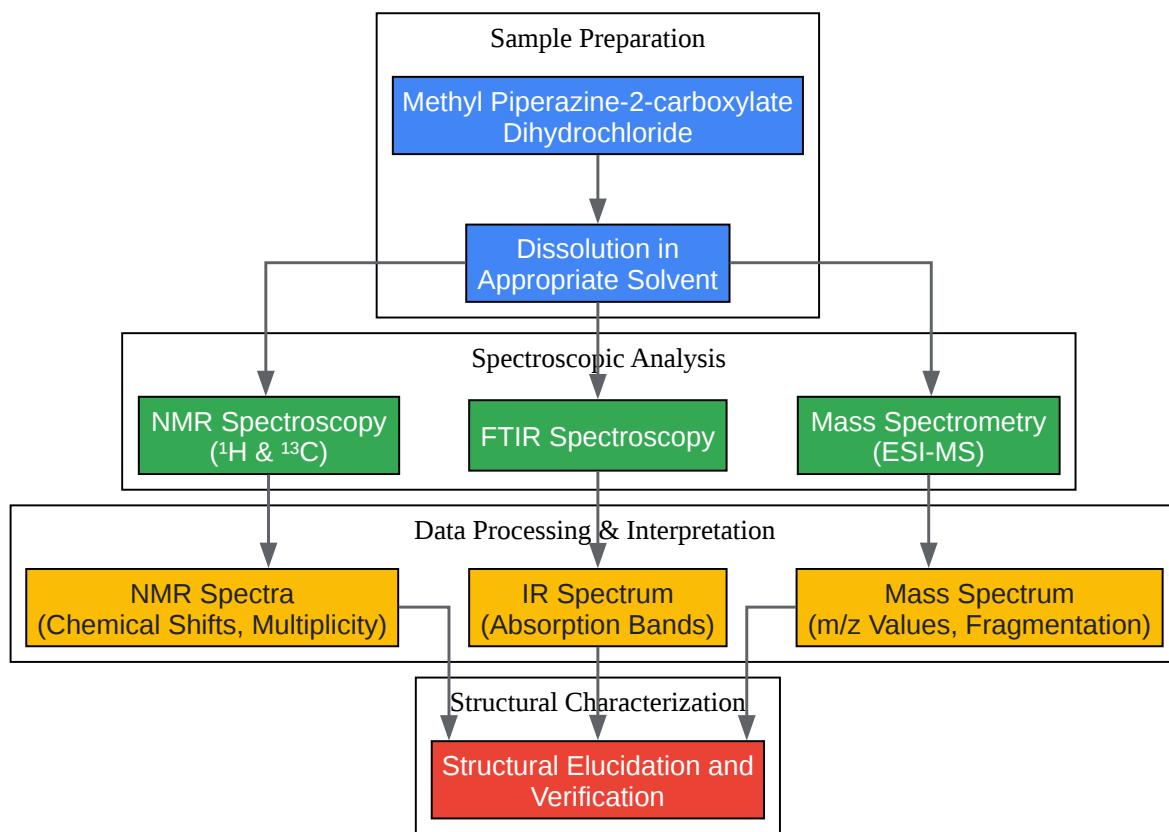
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **Methyl Piperazine-2-carboxylate Dihydrochloride** in a suitable solvent compatible with electrospray ionization, such as methanol or a mixture of water and acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
- MS Acquisition:
 - Operate the mass spectrometer in positive ion mode.
 - Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500).

- Data Analysis: Identify the molecular ion peak ($[M+H]^+$ corresponding to the free base) and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Methyl Piperazine-2-carboxylate Dihydrochloride**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. lab-chemicals.com [lab-chemicals.com]
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